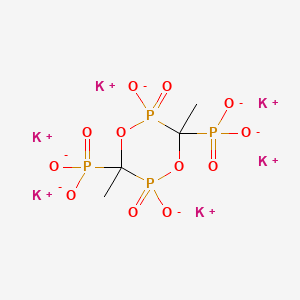
(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P'-dioxide, hexapotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt is a complex organophosphorus compoundThe compound’s molecular formula is C4H6K6O12P4, and it has a molar mass of 604.568084 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt involves multiple steps. The primary synthetic route includes the reaction of appropriate phosphonic acid derivatives with potassium hydroxide under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is conducted at elevated temperatures to ensure complete reaction and formation of the hexapotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to purification processes such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives .
科学的研究の応用
Chemistry
In chemistry, (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex organic molecules .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism in cells. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies .
Medicine
Its unique properties allow it to interact with specific molecular targets, making it a candidate for drug design and development .
Industry
In the industrial sector, (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. Its ability to form stable complexes with metal ions also plays a role in its mechanism of action .
類似化合物との比較
Similar Compounds
- (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, tetrapotassium salt
- (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, dipotassium salt
Uniqueness
The hexapotassium salt form of this compound is unique due to its higher potassium content, which can influence its solubility, reactivity, and stability compared to other similar compounds. This makes it particularly useful in applications where these properties are critical .
特性
CAS番号 |
97171-82-9 |
|---|---|
分子式 |
C4H6K6O12P4 |
分子量 |
604.57 g/mol |
IUPAC名 |
hexapotassium;(3,6-dimethyl-2,5-dioxido-2,5-dioxo-6-phosphonato-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl)-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C4H12O12P4.6K/c1-3(17(5,6)7)15-20(13,14)4(2,18(8,9)10)16-19(3,11)12;;;;;;/h1-2H3,(H,11,12)(H,13,14)(H2,5,6,7)(H2,8,9,10);;;;;;/q;6*+1/p-6 |
InChIキー |
KVBMCGOPSFJGTC-UHFFFAOYSA-H |
正規SMILES |
CC1(OP(=O)(C(OP1(=O)[O-])(C)P(=O)([O-])[O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



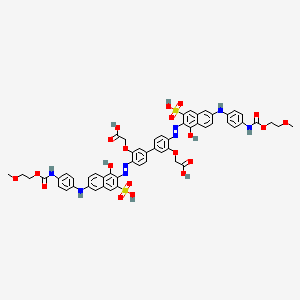
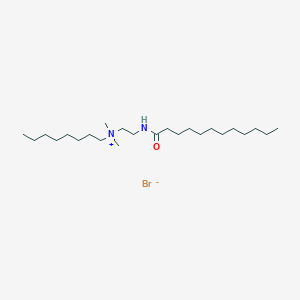
![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)
![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)


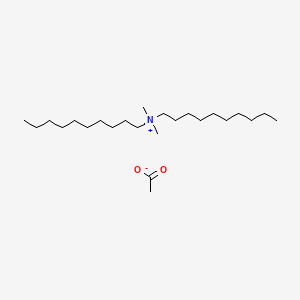
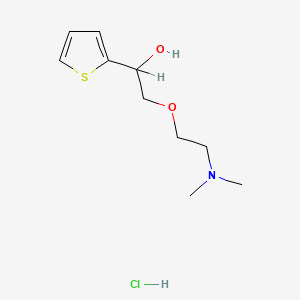



![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)

